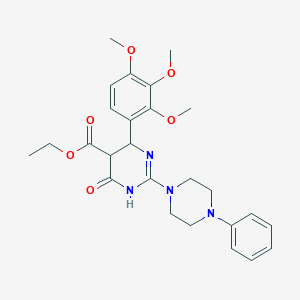![molecular formula C20H14N4 B264966 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B264966.png)
6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline (PMIQ) is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PMIQ has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. The anti-inflammatory effects of this compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The antimicrobial effects of this compound are thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. However, more studies are needed to determine the long-term effects of this compound on human health. This compound has been found to have a high affinity for DNA, which may contribute to its anticancer effects. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs, which may affect the pharmacokinetics of co-administered drugs.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, this compound has limited solubility in water, which may limit its use in certain experimental settings. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in drug metabolism, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, more studies are needed to determine the long-term effects of this compound on human health. Further research is also needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the development of this compound as a potential drug candidate requires further investigation.
Conclusion:
This compound is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. The synthesis method of this compound involves the condensation of 2-aminopyridine with 3-bromo-1,2-dihydro-2-oxoquinoxaline-6-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. This compound has several advantages for lab experiments, including its low toxicity profile. However, this compound has limited solubility in water, which may limit its use in certain experimental settings. Further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease states.
Méthodes De Synthèse
6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline can be synthesized using a variety of methods. One such method involves the condensation of 2-aminopyridine with 3-bromo-1,2-dihydro-2-oxoquinoxaline-6-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The resulting compound is then subjected to a Pd-catalyzed cross-coupling reaction with benzyl bromide to yield this compound.
Applications De Recherche Scientifique
6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi.
Propriétés
Formule moléculaire |
C20H14N4 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
6-(pyridin-3-ylmethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H14N4/c1-4-10-18-15(7-1)19-20(23-17-9-3-2-8-16(17)22-19)24(18)13-14-6-5-11-21-12-14/h1-12H,13H2 |
Clé InChI |
SCDZWSQTKQVJKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CN=CC=C5 |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B264889.png)
![2-(2-methoxyanilino)-8-methyl-4-(4-methylsulfanylphenyl)-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B264890.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B264893.png)
![2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B264906.png)
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264908.png)
![N-{1-benzyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264910.png)
![N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B264916.png)
![6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B264917.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)
![2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B264930.png)
![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
![Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264951.png)
![9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B264963.png)
